molecular formula C16H18O5 B12333427 2''-Hydroxyformononetin

2''-Hydroxyformononetin

Cat. No.: B12333427
M. Wt: 290.31 g/mol
InChI Key: HNFVAEYFMQPHIL-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Preparation Methods

The synthesis of 2’‘-Hydroxyformononetin typically involves the hydroxylation of formononetin. One common synthetic route includes the use of formononetin as a starting material, which undergoes hydroxylation at the 2’ position using specific reagents and conditions . Industrial production methods may involve optimized reaction conditions to ensure high yield and purity, although detailed industrial processes are not widely documented.

Chemical Reactions Analysis

2’'-Hydroxyformononetin undergoes various chemical reactions, including:

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield quinones, while substitution reactions can produce halogenated derivatives.

Scientific Research Applications

Mechanism of Action

The mechanism of action of 2’'-Hydroxyformononetin involves its interaction with specific molecular targets and pathways. It acts as an anti-inflammatory agent by modulating the activity of enzymes and signaling molecules involved in inflammation . The compound’s hydroxyl and methoxy groups play a crucial role in its biological activity, allowing it to interact with various proteins and receptors.

Comparison with Similar Compounds

2’'-Hydroxyformononetin can be compared with other similar compounds such as:

The uniqueness of 2’'-Hydroxyformononetin lies in its specific hydroxylation pattern, which imparts distinct biological properties compared to its analogs.

Properties

Molecular Formula

C16H18O5

Molecular Weight

290.31 g/mol

IUPAC Name

7-hydroxy-3-(2-hydroxy-4-methoxyphenyl)-4a,5,6,7,8,8a-hexahydrochromen-4-one

InChI

InChI=1S/C16H18O5/c1-20-10-3-5-11(14(18)7-10)13-8-21-15-6-9(17)2-4-12(15)16(13)19/h3,5,7-9,12,15,17-18H,2,4,6H2,1H3

InChI Key

HNFVAEYFMQPHIL-UHFFFAOYSA-N

Canonical SMILES

COC1=CC(=C(C=C1)C2=COC3CC(CCC3C2=O)O)O

Origin of Product

United States

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